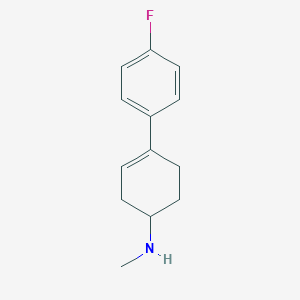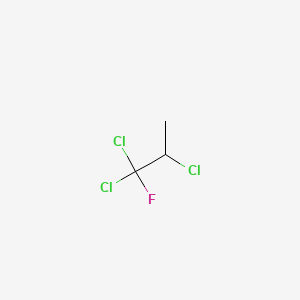
1,1,2-Trichloro-1-fluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloro-1-fluoropropane is a halogenated organic compound with the molecular formula C3H4Cl3F. It is a colorless liquid that is used in various industrial applications, particularly in the production of fluorinated organic compounds . This compound is known for its unique chemical properties, which make it valuable in both research and industrial settings.
Méthodes De Préparation
The synthesis of 1,1,2-Trichloro-1-fluoropropane typically involves halogenation reactions. One common method is the nucleophilic substitution reaction between 1,1,2,3-tetrachloropropene and a nucleophilic fluorinating reagent . This reaction is conducted under controlled conditions to ensure high yield and purity of the final product. Industrial production methods often involve similar halogenation processes, with careful control of reaction parameters to optimize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
1,1,2-Trichloro-1-fluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,1,2-Trichloro-1-fluoropropane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloro-1-fluoropropane involves its interaction with specific molecular targets. It can act as a halogenating agent, introducing halogen atoms into organic molecules. This process often involves the formation of reactive intermediates, which then react with target molecules to form the desired products . The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1,1,2-Trichloro-1-fluoropropane can be compared with other similar halogenated compounds, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has similar halogenation properties but differs in its molecular structure and specific applications.
1,1,3-Trichloro-1-fluoropropane: Another closely related compound, used in similar industrial applications but with different reactivity and properties.
The uniqueness of this compound lies in its specific halogenation pattern and its versatility in various chemical reactions .
Propriétés
Numéro CAS |
421-41-0 |
|---|---|
Formule moléculaire |
C3H4Cl3F |
Poids moléculaire |
165.42 g/mol |
Nom IUPAC |
1,1,2-trichloro-1-fluoropropane |
InChI |
InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3 |
Clé InChI |
WLJAYGJMTFQRCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


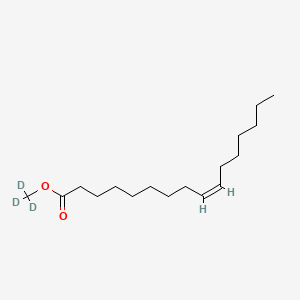
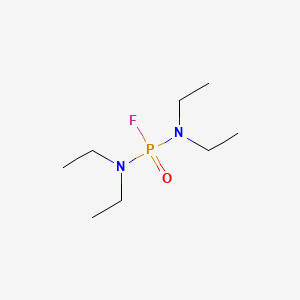
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
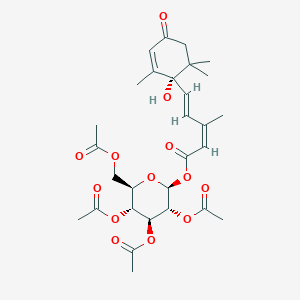
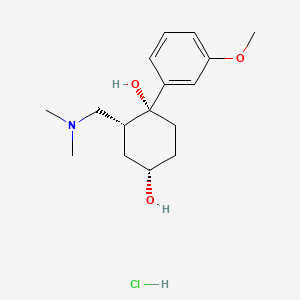
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
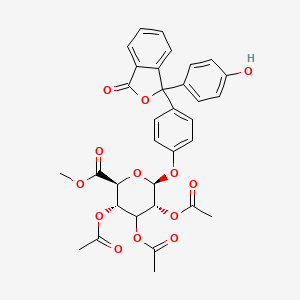
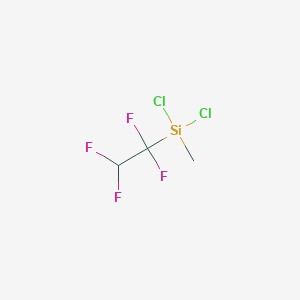
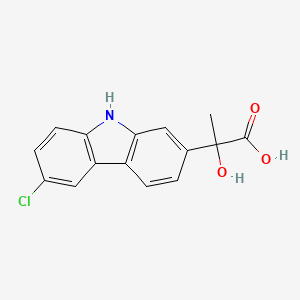
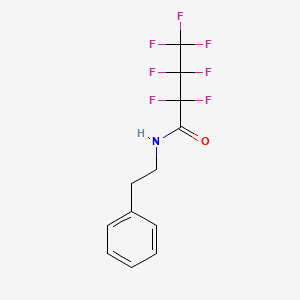
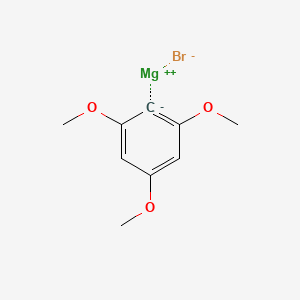
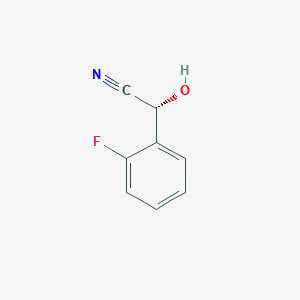
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
